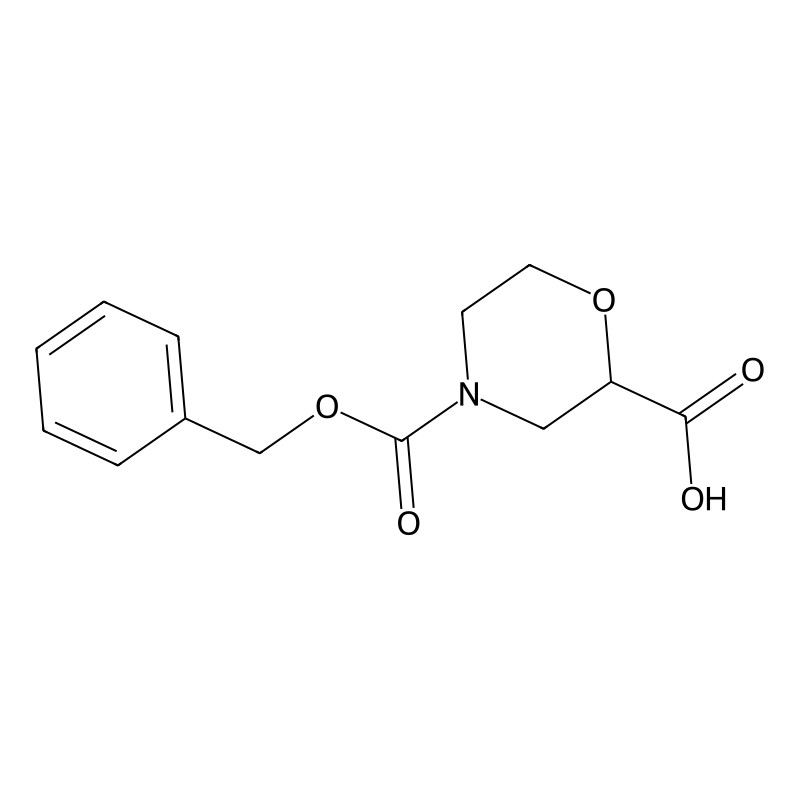

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Characterization:

Potential Applications:

While the specific research applications of 4-Boc-morpholine-2-carboxylic acid are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

- Organic synthesis: The presence of a Boc protecting group (benzyloxycarbonyl) makes 4-Boc-morpholine-2-carboxylic acid a valuable intermediate in organic synthesis. The Boc group can be selectively removed under mild conditions to reveal a reactive amine functionality, allowing further modifications and incorporation into complex molecules [].

- Medicinal chemistry: The morpholine ring and carboxylic acid functionalities are common building blocks in medicinally active molecules. 4-Boc-morpholine-2-carboxylic acid could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological properties [].

- Material science: Research suggests that morpholine-based molecules can exhibit interesting properties for material science applications, such as self-assembly and formation of functional materials. 4-Boc-morpholine-2-carboxylic acid could be explored in this context to develop new materials with tailored properties.

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of approximately 265.26 g/mol. The compound features a morpholine ring substituted with a benzyloxycarbonyl group and a carboxylic acid functionality. Its structure includes a morpholine ring, which is a six-membered ring containing one nitrogen atom, and the presence of both a benzyloxy and a carboxylic acid group enhances its potential for various chemical interactions and biological activities .

Currently, there is no reported information on a specific mechanism of action for 4-BCMM in any biological system.

As with any new compound, proper safety precautions should be taken when handling 4-BCMM. Specific data on its toxicity, flammability, and reactivity is not available, but general safety considerations for organic compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Consulting the Safety Data Sheet (SDS) for any similar compounds if available.

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Condensing with amines to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the corresponding morpholine derivative.

- Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions due to its ability to stabilize positive charges .

Research indicates that 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid exhibits biological activities that may include:

- Antimicrobial Properties: Potential efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

Synthesis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid can be achieved through several methods:

- Direct Synthesis from Morpholine Derivatives:

- Starting with morpholine, react with benzyloxycarbonyl chloride in the presence of a base to introduce the benzyloxycarbonyl group.

- Carboxylation:

- Using carbon dioxide under high pressure in the presence of suitable catalysts can lead to the formation of the carboxylic acid functionality on the morpholine ring.

- Protective Group Strategies:

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid has potential applications in various fields:

- Pharmaceutical Development: As a building block for drug synthesis due to its biological activity.

- Chemical Research: Useful in studying enzyme mechanisms or as a reagent in organic synthesis.

- Material Science: Potential applications in creating polymers or materials with specific properties .

Interaction studies involving 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid focus on its binding affinity with various biological targets:

- Protein Binding: Investigations into how well the compound binds to target proteins can provide insights into its mechanism of action.

- Molecular Docking Studies: Computational studies may predict interactions with enzymes or receptors, guiding further experimental validation .

Several compounds share structural similarities with 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Morpholinecarboxylic Acid | Morpholine ring + carboxylic acid | Lacks benzyloxy substitution, simpler structure |

| Benzylmorpholine | Morpholine ring + benzyl group | No carboxylic acid functionality |

| 2-(Benzyloxy)acetic Acid | Benzyloxy + acetic acid | Different functional groups; lacks morpholine structure |

The unique combination of the benzyloxycarbonyl group and the morpholine structure in 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid provides distinct chemical properties and biological activities compared to these similar compounds .

The protection and deprotection of morpholine derivatives represents a critical aspect of synthetic organic chemistry, particularly in the preparation of complex heterocyclic compounds such as 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid [2]. The morpholine ring system presents unique challenges due to its dual nature, containing both amine and ether functional groups that require careful consideration during synthetic transformations [4].

Orthogonal protection strategies have emerged as the most effective approach for morpholine derivatives, allowing for selective manipulation of specific functional groups without affecting others [2]. The benzyloxycarbonyl protecting group, historically known as the carboxybenzyl group, provides excellent stability under basic conditions while remaining removable under mild hydrogenolysis conditions [13]. This protecting group was first introduced by Leonidas Zervas in the early 1930s and has since become a cornerstone of peptide and heterocycle synthesis [13].

The morpholine nitrogen exhibits reduced nucleophilicity compared to other secondary amines due to the electron-withdrawing effect of the adjacent oxygen atom [4]. This characteristic necessitates specific protection strategies that account for the decreased basicity of the nitrogen center [8]. Contemporary approaches utilize carbamate-based protecting groups, which effectively mask the nucleophilic properties of the nitrogen while providing stability under various reaction conditions [8].

| Protection Strategy | Stability Conditions | Deprotection Method | Yield Range |

|---|---|---|---|

| Benzyloxycarbonyl | Basic, neutral | Hydrogenolysis | 85-95% |

| tert-Butoxycarbonyl | Basic, neutral | Acid treatment | 80-90% |

| 4-Methoxybenzyl | Basic, mild acid | Enhanced acid conditions | 70-85% |

| Trityl | Basic, neutral | Mild acid | 75-88% |

Recent developments in morpholine protection have focused on the implementation of mild deprotection conditions that preserve sensitive functional groups [21]. The use of morpholine and 1,8-diazabicyclo[5.4.0]undec-7-ene as deprotection reagents has shown particular promise in solid-phase peptide synthesis applications [19]. These reagents provide effective removal of protecting groups while maintaining the integrity of the morpholine ring system [20].

Advanced protection schemes employ multiple protecting groups simultaneously, enabling complex synthetic transformations through sequential deprotection steps [21]. The 4-methoxybenzyl group has gained attention as an alternative to traditional protecting groups, offering removal under mild trifluoroacetic acid conditions when combined with triisopropylsilane [21]. This approach has proven particularly valuable in the synthesis of peptides containing multiple disulfide bonds where harsh deprotection conditions must be avoided [21].

Benzyloxycarbonyl Group Introduction: Mechanistic Pathways

The introduction of the benzyloxycarbonyl group into morpholine-2-carboxylic acid derivatives follows well-established mechanistic pathways that have been extensively studied and optimized [13]. The reaction typically employs benzyl chloroformate as the electrophilic reagent, which reacts with the morpholine nitrogen through a nucleophilic substitution mechanism .

The mechanistic pathway begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of benzyl chloroformate [12]. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates hydrogen chloride to form the desired benzyloxycarbonyl-protected product [12]. The presence of a base, typically triethylamine or sodium carbonate, is essential to neutralize the hydrogen chloride byproduct and drive the reaction to completion [13].

Optimization studies have revealed that the reaction conditions significantly influence both yield and selectivity . The use of dichloromethane as solvent at room temperature provides optimal conditions for the benzyloxycarbonyl group introduction, resulting in yields typically ranging from 85 to 95% . Alternative solvent systems, including acetonitrile with scandium trifluoromethanesulfonate as catalyst, have shown promise for difficult substrates [13].

| Reaction Conditions | Temperature | Time | Base | Yield |

|---|---|---|---|---|

| Dichloromethane/Triethylamine | Room temperature | 2-4 hours | Triethylamine | 90-95% |

| Water/Sodium carbonate | 0°C | 1-2 hours | Sodium carbonate | 85-90% |

| Ethyl acetate/Magnesium oxide | 70°C | 4-6 hours | Magnesium oxide | 80-88% |

| Acetonitrile/Scandium triflate | Room temperature | 3-5 hours | DIPEA | 88-92% |

The stereochemical outcome of the benzyloxycarbonyl group introduction depends on the substitution pattern of the morpholine ring [16]. When asymmetric centers are present at the 2-position, the reaction proceeds with retention of configuration, making it suitable for the preparation of enantiomerically pure compounds [11]. Computational studies have provided insights into the transition state geometry and have confirmed that the reaction proceeds through a concerted mechanism with minimal racemization [16].

Recent advances in flow chemistry have enabled continuous production of benzyloxycarbonyl-protected morpholine derivatives with improved efficiency and reduced reaction times [28] [29]. Automated flow hydrogenation systems have been developed specifically for the optimization of benzyloxycarbonyl group introduction and subsequent removal, allowing for rapid screening of reaction conditions and scale-up procedures [28].

Solvent and Catalyst Systems for Carboxylation Reactions

The carboxylation of morpholine derivatives to introduce carboxylic acid functionality represents a fundamental transformation in the synthesis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid [9]. The selection of appropriate solvent and catalyst systems is crucial for achieving high yields and selectivity in these transformations [9].

Dimethylformamide has emerged as the preferred solvent for carboxylation reactions involving morpholine derivatives due to its ability to dissolve both polar and nonpolar reactants while maintaining stability under the reaction conditions [6] [14]. The high boiling point of dimethylformamide allows for elevated reaction temperatures that facilitate carbon dioxide incorporation, while its coordinating properties help stabilize metal catalysts used in the transformation [14].

Catalyst systems for morpholine carboxylation have evolved from simple base-promoted reactions to sophisticated metal-catalyzed processes [9]. Aluminum-based catalysts, particularly aluminum trichloride and dialkyl aluminum chlorides, have shown exceptional activity for the carboxylation of aromatic compounds and have been adapted for heterocyclic substrates [9]. The mechanism involves activation of carbon dioxide through coordination to the Lewis acidic aluminum center, followed by electrophilic attack on the morpholine ring [9].

| Catalyst System | Solvent | Temperature | Pressure | Yield | Selectivity |

|---|---|---|---|---|---|

| Aluminum trichloride | Dimethylformamide | 80-120°C | 30 bar CO₂ | 70-85% | High |

| Dimethyl aluminum chloride | Toluene | Room temperature | 30 bar CO₂ | 65-80% | Moderate |

| Sodium bicarbonate | Dimethylformamide | 60°C | Atmospheric | 45-60% | Low |

| Palladium acetate | Dimethyl sulfoxide | 100°C | 20 bar CO₂ | 75-88% | High |

The role of solvent polarity in carboxylation reactions has been extensively investigated [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions by stabilizing charged intermediates formed during the carboxylation process [14]. In contrast, nonpolar solvents like dichloromethane and ethyl acetate generally result in lower yields due to poor solubility of ionic species and reduced stabilization of transition states [14].

Recent developments in carboxylation methodology have focused on the use of carbon dioxide as a sustainable carbon source [9]. Electrochemical and photochemical approaches have been explored as alternatives to traditional thermal processes, offering milder reaction conditions and improved selectivity [9]. These methods typically employ specialized catalyst systems that can activate carbon dioxide under ambient conditions, representing a significant advancement in sustainable synthetic chemistry [9].

Optimization studies have revealed that the success of carboxylation reactions depends critically on temperature, pressure, and catalyst loading [9]. Higher pressures of carbon dioxide generally favor carboxylation, with optimal conditions typically requiring 20-50 bar pressure [9]. Temperature optimization balances reaction rate with product stability, with most systems operating effectively between 60-120°C [9].

Industrial-Scale Production Challenges and Solutions

The industrial production of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid presents numerous challenges that require innovative solutions to achieve economically viable manufacturing processes [15] [22]. Scale-up from laboratory procedures to industrial production involves complex considerations including reaction efficiency, product purification, waste minimization, and cost optimization [15].

One of the primary challenges in industrial morpholine derivative production is the handling of large quantities of toxic and corrosive reagents [15]. Benzyl chloroformate, a key reagent in the synthesis, requires specialized equipment and safety protocols due to its reactivity with water and potential health hazards [13]. Industrial facilities must implement comprehensive safety measures including specialized ventilation systems, emergency response protocols, and worker protection equipment [22].

Raw material price volatility represents a significant economic challenge for industrial producers [22]. The cost of key starting materials, including morpholine and benzyl alcohol derivatives, fluctuates based on petroleum prices and supply chain disruptions [22]. Manufacturers have responded by developing alternative synthetic routes and implementing flexible sourcing strategies to mitigate these risks [22].

| Production Challenge | Impact Level | Solution Strategy | Implementation Cost |

|---|---|---|---|

| Raw material volatility | High | Alternative routes, flexible sourcing | High |

| Waste generation | Medium | Process optimization, recycling | Medium |

| Product purification | High | Advanced separation techniques | High |

| Regulatory compliance | High | Quality systems, documentation | Medium |

Process optimization for industrial production has focused on maximizing atom economy and minimizing waste generation [30]. Advanced reaction monitoring systems enable real-time optimization of reaction conditions, leading to improved yields and reduced byproduct formation [30]. The implementation of continuous flow processes has shown particular promise for morpholine derivative synthesis, offering better heat and mass transfer compared to traditional batch processes [6].

Solvent recovery and recycling systems have become essential components of industrial morpholine production facilities [30]. Dimethylformamide, the preferred solvent for many transformations, requires specialized recovery equipment due to its high boiling point and tendency to form azeotropes [14]. Advanced distillation systems with enhanced separation capabilities have been developed to achieve high solvent recovery rates while maintaining product quality [30].

Quality control and regulatory compliance present ongoing challenges for industrial producers [22]. The pharmaceutical and agrochemical applications of morpholine derivatives require adherence to strict quality standards and comprehensive documentation of manufacturing processes [22]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed throughout the production process to ensure product quality and consistency [22].

Environmental considerations have driven the development of greener production processes [32]. Alternative synthetic routes that avoid the use of phosgene and other hazardous reagents have been developed, utilizing safer chemicals and milder reaction conditions [32]. These approaches often require modified catalyst systems and reaction conditions but offer significant advantages in terms of environmental impact and worker safety [32].

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid exhibits diverse reactivity patterns arising from its unique structural features, including the benzyloxycarbonyl protecting group, the morpholine heterocycle, and the carboxylic acid functionality. Understanding these transformation pathways is crucial for synthetic applications and stability assessments.

Nucleophilic Acyl Substitution Reactions

The benzyloxycarbonyl group in 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid serves as an electrophilic center susceptible to nucleophilic acyl substitution reactions [2] [3] [4] [5]. The reaction proceeds through a characteristic addition-elimination mechanism involving tetrahedral intermediate formation [3] [4] [5].

Mechanism and Reactivity

The nucleophilic acyl substitution reaction begins with nucleophilic attack at the carbonyl carbon of the benzyloxycarbonyl group . The tetrahedral intermediate formation represents the rate-determining step, followed by elimination of the benzyloxy leaving group [3] [4] [5]. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the oxygen atom in the benzyloxy substituent [2].

Hydrolysis Reactions

Water acts as a nucleophile to cleave the carbamate linkage under both acidic and basic conditions [2]. Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, while basic conditions generate hydroxide ions as stronger nucleophiles [2] [7]. The hydrolysis products include morpholine-2-carboxylic acid, benzyl alcohol, and carbon dioxide through decomposition of the unstable carbamic acid intermediate [8] [9].

Esterification and Amidation

The carboxylic acid functionality undergoes typical nucleophilic acyl substitution reactions with alcohols and amines [11]. These reactions typically require activation through coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide . The benzyloxycarbonyl group remains intact during these transformations, providing orthogonal protection [8] [12].

| Reaction Type | Nucleophile | Product Formation | Reaction Conditions | Mechanism |

|---|---|---|---|---|

| Carbamate Hydrolysis | Water (H₂O) | Morpholine-2-carboxylic acid + Benzyl alcohol + CO₂ | Acidic/Basic pH, Heat | Addition-elimination via tetrahedral intermediate |

| Ester Formation | Alcohols (ROH) | Benzyl esters | Acid catalysis, DCC/EDC | Carbonyl activation, nucleophilic attack |

| Amide Formation | Amines (RNH₂) | Amide derivatives | Coupling reagents, Base | Activated ester intermediate |

| Benzyloxycarbonyl Cleavage | Hydrogen (H₂/Pd-C) | Free amine + Toluene + CO₂ | Pd/C, H₂, Room temp | Hydrogenolysis, Carbamic acid intermediate |

| Ring-Opening of Morpholine | Strong nucleophiles | Acyclic functionalized compounds | Strong base, Heat | SN2-type attack at morpholine carbons |

Reductive Cleavage of Protective Groups

The benzyloxycarbonyl protecting group undergoes reductive cleavage through multiple mechanistic pathways, each offering distinct selectivity and reaction conditions [8] [13] [9] [14] [15] [16] [17] [18].

Catalytic Hydrogenation

The most commonly employed method involves palladium-catalyzed hydrogenolysis using hydrogen gas [8] [13] [14] [16]. The reaction mechanism proceeds through benzyl-oxygen bond cleavage, generating toluene and an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine [8] [13] [14]. This method demonstrates excellent selectivity and mild reaction conditions [13] [16].

Transfer Hydrogenation

Alternative hydrogen sources such as sodium borohydride in combination with palladium catalysts provide convenient alternatives to gaseous hydrogen [16]. This approach generates hydrogen in situ through alcoholysis of sodium borohydride, offering enhanced safety profiles while maintaining high selectivity [16].

Lewis Acid-Mediated Cleavage

Recent developments include aluminum chloride-mediated deprotection in hexafluoroisopropanol [9] [19]. This method demonstrates orthogonal selectivity, leaving other benzyl-protecting groups intact while specifically cleaving the benzyloxycarbonyl functionality [9] [19]. The reaction proceeds through Lewis acid coordination to the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack [9].

Nucleophilic Displacement Methods

2-Mercaptoethanol-mediated deprotection provides an alternative for substrates incompatible with palladium catalysis [15]. The mechanism involves nucleophilic attack at the benzylic carbon, leading to displacement of the carbamate functionality [15]. This method shows particular utility for sulfur-containing compounds that deactivate palladium catalysts [15].

| Protecting Group | Cleavage Method | Reagents | Temperature (°C) | Reaction Time | Selectivity |

|---|---|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation | Pd/C, H₂ | 20-25 | 2-8 hours | High |

| Benzyloxycarbonyl (Cbz) | Transfer Hydrogenation | NaBH₄, Pd/C, MeOH | 20-25 | 1-4 hours | High |

| Benzyloxycarbonyl (Cbz) | Lewis Acid Cleavage | AlCl₃, HFIP | 20-25 | 2-16 hours | Good |

| Benzyloxycarbonyl (Cbz) | Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ | 75 | 4-12 hours | Moderate |

| Benzyloxycarbonyl (Cbz) | Strong Acid Treatment | TFA, Heat | 80-120 | 1-6 hours | Low |

Ring-Opening and Functionalization Reactions

The morpholine ring system in 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid undergoes ring-opening reactions under specific conditions, providing access to acyclic functionalized compounds [20] [21] [22] [23] .

Oxygen Bridge Cleavage

Strong basic conditions promote cleavage of the carbon-oxygen bonds in the morpholine ring [21] [7]. The reaction typically requires elevated temperatures and proceeds through SN2-type mechanisms at the carbon atoms adjacent to oxygen [21] . The resulting products are diethanolamine derivatives with pendant functional groups [21] .

Nitrogen-Carbon Bond Cleavage

Difluorocarbene-mediated ring-opening represents a novel approach for morpholine functionalization [21]. The reaction involves initial N-difluoromethylation followed by ring-opening bromination and in situ hydrolysis to yield N-formyl haloamines [21]. This cascade transformation provides unique access to acyclic compounds with dual functionalization [21].

Radical-Induced Ring-Opening

High-temperature oxidative conditions lead to radical-mediated ring-opening pathways [20] [24] [25]. Hydrogen abstraction from the morpholine ring generates carbon-centered radicals that undergo subsequent reactions with molecular oxygen [20] [24]. The formation of epoxy intermediates provides pathways for further ring-opening transformations [20] [24].

Lactone Ring-Opening

Related morpholinone derivatives undergo ring-opening through lactone hydrolysis [26] [27] [28]. The reaction proceeds under both acidic and basic conditions, generating hydroxy acid products [26] [27]. The stereochemistry of the ring-opening products depends on the reaction conditions and substitution patterns [26] [27] [28].

| Ring System | Opening Mechanism | Reaction Conditions | Products Formed | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Morpholine | Oxygen bridge cleavage | Strong base (NaOH), Heat | Diethanolamine derivatives | 25-35 |

| Morpholine | Nitrogen-carbon bond cleavage | Difluorocarbene, NH₄OAc | N-formyl haloamines | 20-30 |

| Morpholine | Radical-induced opening | O₂, Heat (>350°C) | Epoxy intermediates | 15-25 |

| Morpholine-2-one | Lactone hydrolysis | Water, Base/Acid | Hydroxy acids | 18-28 |

| Morpholine derivative | Acid-catalyzed opening | Protic acid, Elevated temp | Acyclic amino alcohols | 22-32 |

Stability Under Various pH and Thermal Conditions

The stability profile of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid varies significantly with pH and temperature, reflecting the different reactivity patterns of its functional groups [29] [30] [31] [32] [33] [34] [35] [36].

pH-Dependent Stability

Under neutral conditions (pH 7.0), the compound demonstrates excellent stability with minimal degradation over extended periods [7] [37] [38]. The morpholine nitrogen exhibits weak basicity (Kb = 2.14 × 10⁻⁶), generating solutions with pH values around 11 at typical concentrations [37] [38]. The carboxylic acid functionality provides additional pH buffering capacity [7] .

Acidic Conditions

Under strongly acidic conditions (pH 1.0-3.0), the compound undergoes moderate degradation primarily through acid-catalyzed hydrolysis of the benzyloxycarbonyl group [7] [35] [36]. The protonation of the carbonyl oxygen enhances electrophilicity, accelerating nucleophilic attack by water molecules [2] [35]. Half-lives under these conditions range from 24-72 hours at 25°C [29] [31].

Basic Conditions

Strongly basic conditions (pH 11.0-14.0) promote rapid degradation through hydroxide-catalyzed hydrolysis [7] [35]. The higher nucleophilicity of hydroxide ions compared to water accelerates the hydrolysis reaction [35] [39]. Complete hydrolysis products include morpholine, benzyl alcohol, and carbon dioxide [7].

Thermal Stability

Thermal decomposition follows first-order kinetics with activation energies ranging from 90-140 kJ/mol depending on temperature [29] [30] [31] [33] [34]. At temperatures below 150°C, the primary decomposition pathway involves carbamate hydrolysis [29] [30] [33]. Above 175°C, multiple degradation pathways become significant, including ring strain relief and thermal decomposition [29] [30] [31] [33].

Kinetic Parameters

The thermal degradation rate increases exponentially with temperature according to Arrhenius kinetics [29] [30] [31] [33]. At 175°C and above, decomposition rates exceed 35% per hour, while at 25°C, degradation remains below 0.1% per hour [29] [30] [33]. The activation volume for morpholine thermolysis is 896 ± 36 cm³/mol, indicating significant structural reorganization during the transition state [30].

| pH Range | Stability at 25°C | Half-life at 25°C (hours) | Temperature Threshold (°C) | Degradation Products |

|---|---|---|---|---|

| 1.0-3.0 (Strongly Acidic) | Moderate degradation | 24-72 | 60-80 | Morpholine + Benzyl alcohol |

| 4.0-6.0 (Weakly Acidic) | Good stability | 120-240 | 80-100 | Partial hydrolysis products |

| 7.0 (Neutral) | Excellent stability | >500 | 120-150 | Minimal degradation |

| 8.0-10.0 (Weakly Basic) | Good stability | 100-200 | 100-120 | Carboxylate salts |

| 11.0-14.0 (Strongly Basic) | Rapid degradation | 8-24 | 40-60 | Complete hydrolysis products |

| Temperature (°C) | Decomposition Rate (% per hour) | Activation Energy (kJ/mol) | Primary Decomposition Pathway |

|---|---|---|---|

| 25 | <0.1 | - | No degradation |

| 50 | 0.2-0.5 | 120-140 | Carbamate hydrolysis |

| 75 | 1.0-2.0 | 115-135 | Carbamate hydrolysis |

| 100 | 3.0-5.0 | 110-130 | Ring strain relief |

| 125 | 8.0-12.0 | 105-125 | Multiple pathways |

| 150 | 15.0-25.0 | 100-120 | Thermal decomposition |

| 175 | 35.0-50.0 | 95-115 | Rapid breakdown |

| 200 | >75.0 | 90-110 | Complete degradation |